N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a naphthalene core, a pyrrolidine ring, and an ethanediamide linker substituted with a cyclopentyl group. The ethanediamide backbone facilitates hydrogen bonding, which may be critical for molecular recognition in biological or material science applications.
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22(23(28)25-18-10-2-3-11-18)24-16-21(26-14-5-6-15-26)20-13-7-9-17-8-1-4-12-19(17)20/h1,4,7-9,12-13,18,21H,2-3,5-6,10-11,14-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRTBSDFXIJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through Friedel-Crafts acylation or alkylation reactions.
Introduction of the Pyrrolidine Ring:
Cyclopentyl Group Addition: The cyclopentyl group is then introduced through a Grignard reaction or similar organometallic reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired ethanediamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.
Substitution: The compound can undergo substitution reactions, especially at the pyrrolidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring could facilitate π-π interactions, while the pyrrolidine ring might engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues with Naphthalene and Heterocyclic Motifs
(a) N~2~,N~2~-Diethyl-N-{2-(naphthalen-1-yl)-2-[2-(pyrrolidin-1-yl)ethyl]pentyl}glycinamide (CAS 33839-54-2)
- Structure: Shares the naphthalene and pyrrolidine groups but replaces the ethanediamide with a glycinamide backbone and diethylamino substituents.
- Key Differences :
- The glycinamide group lacks the dual amide functionality of ethanediamide, reducing hydrogen-bonding capacity.
- Diethyl groups may enhance lipophilicity compared to the cyclopentyl group in the target compound.
(b) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Derivatives (6a–m)
- Structure : Features a naphthalene-triazole-acetamide scaffold instead of pyrrolidine-ethanediamide.
- Nitro-substituted variants (e.g., 6b, 6c) exhibit strong electron-withdrawing effects, altering electronic properties compared to the target compound’s electron-rich pyrrolidine.
- Spectral Data :
(c) N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)
- Structure : Combines naphthalene with a sulfonamide and a bulky tetramethylpiperidinyloxy (TEMPO) group.
- Key Differences :
- Synthesis : Prepared via a radical pathway using 2-vinylnaphthalene, with purification by flash chromatography (43% yield) .
Functional Group Influence on Physicochemical Properties
| Compound | Key Functional Groups | Hydrogen-Bonding Capacity | Lipophilicity (Predicted) |
|---|---|---|---|
| Target Ethanediamide | Dual amide, pyrrolidine, cyclopentyl | High (amide N–H and C=O) | Moderate (cyclopentyl bulk) |
| CAS 33839-54-2 (Glycinamide) | Single amide, diethylamino | Moderate (amide N–H) | High (diethyl groups) |
| 6b (Nitro-substituted triazole-acetamide) | Triazole, nitro, amide | Moderate (amide N–H) | Low (polar nitro group) |
| 2g (Sulfonamide-TEMPO) | Sulfonamide, TEMPO | High (sulfonamide S=O) | High (bulky TEMPO) |
Crystallographic and Conformational Insights
- Naphthol-Pyridine Derivatives () : Exhibit dihedral angles >70° between aromatic rings, reducing conjugation but enabling intermolecular interactions (e.g., O–H⋯N hydrogen bonds) .
- Target Compound : If crystallized, the pyrrolidine’s flexibility and cyclopentyl steric effects might lead to distinct packing modes compared to rigid triazole or sulfonamide analogues.
Biological Activity
N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyclopentyl group, a naphthalene moiety, and a pyrrolidine unit. The molecular formula is with a molecular weight of approximately 350.49 g/mol. Understanding its structure is essential for elucidating its biological activity.
1. G Protein-Coupled Receptor (GPCR) Interaction
This compound is hypothesized to interact with various GPCRs, which play critical roles in signal transduction across cell membranes. GPCRs are involved in numerous physiological processes, including neurotransmission, immune response, and cellular growth.
Table 1: Potential GPCR Targets
| GPCR Type | Function | Potential Effect |
|---|---|---|
| Dopamine Receptors | Neurotransmission | Modulation of mood and behavior |
| Serotonin Receptors | Mood regulation | Antidepressant-like effects |
| Adrenergic Receptors | Cardiovascular response | Regulation of heart rate and blood pressure |
2. Ion Channel Modulation
The compound may also influence ion channels, particularly those regulated by GPCRs. This modulation can affect neuronal excitability and muscle contraction, potentially leading to therapeutic effects in conditions like epilepsy or cardiac arrhythmias.
3. Anti-inflammatory Properties
Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound could have applications in treating inflammatory diseases.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of similar compounds on animal models of depression. The results indicated that compounds with structures akin to this compound significantly reduced depressive-like behaviors in rodents, suggesting potential antidepressant properties.
Case Study 2: Cardiovascular Implications
Another research effort focused on the cardiovascular effects of related compounds. It was found that these compounds could lower blood pressure through their action on adrenergic receptors, indicating a possible therapeutic role in hypertension management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
